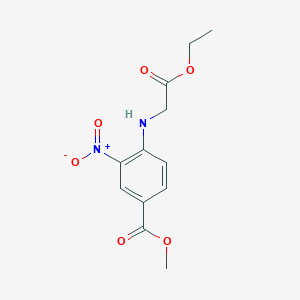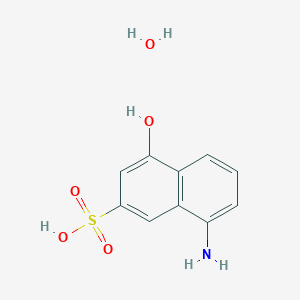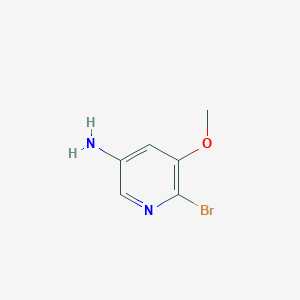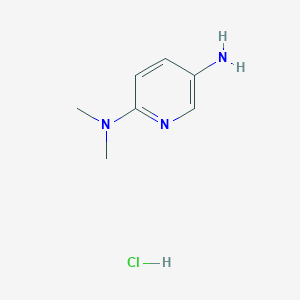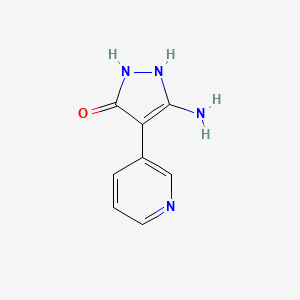![molecular formula C7H15ClO3 B1473852 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 1564601-58-6](/img/structure/B1473852.png)
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
Descripción general
Descripción
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol, also known as Chloro-2-methoxypropyl acetate (CMP), is an organic compound that belongs to the class of esters. It is a colorless liquid that is soluble in organic solvents and has a very low vapor pressure. CMP is used in a variety of applications in the pharmaceutical, agrochemical, and fine chemical industries. It has been studied extensively for its potential use in the synthesis of drugs, as a plasticizer, and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of CMP is not completely understood. However, it is believed to act as a reactant in the synthesis of other compounds, as a plasticizer, and as an intermediate in the production of other compounds. It has been shown to react with a variety of compounds, including alcohols, acids, and amines.
Biochemical and Physiological Effects
CMP has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, with a low vapor pressure and a high boiling point. Additionally, it is soluble in organic solvents and can be used in a variety of reactions. However, it is also important to note that CMP is a moderately toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving CMP. One potential area of research is the development of new synthetic methods for the synthesis of CMP-containing compounds. Another potential area of research is the study of the biochemical and physiological effects of CMP on various biological systems. Additionally, further research into the potential use of CMP as a plasticizer is warranted. Finally, further research into the potential use of CMP as an intermediate in the synthesis of other compounds is also needed.
Aplicaciones Científicas De Investigación
CMP has been studied extensively in scientific research for its potential use in the synthesis of drugs, as a plasticizer, and as an intermediate in the production of other compounds. It has been used in the synthesis of a variety of drug molecules including anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used as a plasticizer in the production of polyvinyl chloride. In addition, CMP has been studied as an intermediate in the synthesis of other compounds such as 1-chloro-2-methoxypropane and 1-chloro-2-methoxypropane-1-ol.
Propiedades
IUPAC Name |
1-chloro-3-(1-methoxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-6(4-10-2)11-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNUTHWFCPPGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
